PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine.
Amidation and Esterification: The final steps involve the amidation of the pyrazine ring with a suitable amine and the esterification of the thiophene ring with isopropanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a corrosion inhibitor and is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Suprofen, Articaine
Pyrazine Derivatives: Pyrrolopyrazine, 3,5-Dimethyl-2-(1-propenyl)pyrazine
Uniqueness
PROPAN-2-YL 4,5-DIMETHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combined thiophene and pyrazine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences.
Properties
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-8(2)21-15(20)12-9(3)10(4)22-14(12)18-13(19)11-7-16-5-6-17-11/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIQMHORMMREDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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